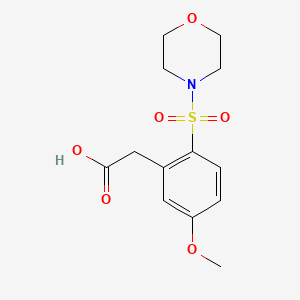![molecular formula C10H10ClNO3 B7468961 2-[(2-Chlorobenzoyl)-methylamino]acetic acid](/img/structure/B7468961.png)
2-[(2-Chlorobenzoyl)-methylamino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Chlorobenzoyl)-methylamino]acetic acid, commonly known as glycyl-2-(2-chlorobenzoyl) aminoacetic acid or glycyl-2-chlorobenzoylmethylamine, is a small molecule compound that has been extensively studied for its biochemical and physiological effects. This compound has been synthesized using various methods and has been found to have potential applications in scientific research.
Mechanism of Action
The mechanism of action of 2-[(2-Chlorobenzoyl)-methylamino]acetic acid involves the inhibition of GABA uptake. GABA uptake is a process by which GABA is removed from the synaptic cleft and recycled back into the presynaptic neuron. Inhibition of GABA uptake leads to an increase in the concentration of GABA in the synaptic cleft, which can lead to increased GABAergic neurotransmission and decreased neuronal excitability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(2-Chlorobenzoyl)-methylamino]acetic acid have been extensively studied. It has been found to increase GABA levels in the brain, leading to increased GABAergic neurotransmission and decreased neuronal excitability. This compound has also been found to have anticonvulsant and anxiolytic effects, making it a potential therapeutic agent for the treatment of epilepsy and anxiety disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[(2-Chlorobenzoyl)-methylamino]acetic acid in lab experiments is its potency and selectivity as a GABA uptake inhibitor. This compound has been found to be highly effective at inhibiting GABA uptake, making it a valuable tool for studying the role of GABA in the brain. However, one of the limitations of using this compound is its potential toxicity. High concentrations of 2-[(2-Chlorobenzoyl)-methylamino]acetic acid can be toxic to cells, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 2-[(2-Chlorobenzoyl)-methylamino]acetic acid. One potential direction is the development of new and more efficient synthesis methods for this compound. Another potential direction is the study of the effects of 2-[(2-Chlorobenzoyl)-methylamino]acetic acid on other neurotransmitter systems, such as glutamate or dopamine. Additionally, the potential therapeutic applications of this compound for the treatment of epilepsy and anxiety disorders warrant further investigation.
Synthesis Methods
There are several methods for synthesizing 2-[(2-Chlorobenzoyl)-methylamino]acetic acid. One of the most commonly used methods involves the reaction of glycine with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
Scientific Research Applications
2-[(2-Chlorobenzoyl)-methylamino]acetic acid has been extensively studied for its potential applications in scientific research. It has been found to have potential applications in the field of neuroscience, specifically in the study of GABA receptors. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. 2-[(2-Chlorobenzoyl)-methylamino]acetic acid has been found to be a potent and selective GABA uptake inhibitor, making it a valuable tool for studying the role of GABA in the brain.
properties
IUPAC Name |
2-[(2-chlorobenzoyl)-methylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c1-12(6-9(13)14)10(15)7-4-2-3-5-8(7)11/h2-5H,6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVLNLPIZPBHNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=O)C1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chlorobenzoyl)-methylamino]acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Isoxazolecarboxamide, 3-(4-methoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-](/img/structure/B7468902.png)
![N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylpyridine-2-carboxamide](/img/structure/B7468911.png)

![2-[(3-Chlorobenzoyl)-methylamino]acetic acid](/img/structure/B7468920.png)
![2-[1-(4-Chlorobenzoyl)-5-Methoxy-2-Methyl-1h-Indol-3-Yl]-N-[(1s)-1-(Hydroxymethyl)propyl]acetamide](/img/structure/B7468930.png)
![1h-Pyrazolo[3,4-b]pyridine,3-(1-piperidinylsulfonyl)-](/img/structure/B7468938.png)
![[2-(Naphthalen-1-ylamino)-2-oxoethyl] 4-bromobenzoate](/img/structure/B7468948.png)

![2-[Methyl(pyrazine-2-carbonyl)amino]acetic acid](/img/structure/B7468969.png)

![3-[1-(Furan-2-ylmethylamino)ethyl]phenol](/img/structure/B7468988.png)